molecular formula C9H9N3O3S B1596688 2-cyano-N-(4-sulfamoylphenyl)acetamide CAS No. 32933-40-7

2-cyano-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B1596688
CAS No.: 32933-40-7
M. Wt: 239.25 g/mol
InChI Key: IQSWUJWQROLSRO-UHFFFAOYSA-N
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Description

2-cyano-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C9H9N3O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a sulfamoyl group, and an acetamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenacyl bromide, and triethylamine. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature reactions, heating, and the use of solvents like ethanol .

Major Products

The major products formed from the reactions of this compound include various heterocyclic compounds, which are of interest due to their potential biological activities .

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano and sulfamoyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

2-cyano-N-(4-sulfamoylphenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:

  • N-(4-sulfamoylphenyl)-2-cyanoacetamide
  • N-(4-aminosulfonylphenyl)-2-cyanoacetamide

These compounds share similar structural features but may differ in their reactivity and biological activities. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties and applications .

Properties

IUPAC Name

2-cyano-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSWUJWQROLSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368234
Record name 2-Cyano-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32933-40-7
Record name 2-Cyano-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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